molecular formula C9H12N2O2 B11763546 3-(3-Methoxypyridin-2-yl)azetidin-3-ol

3-(3-Methoxypyridin-2-yl)azetidin-3-ol

Cat. No.: B11763546
M. Wt: 180.20 g/mol
InChI Key: GPWUDDKZULBSOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypyridin-2-yl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypyridin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce azetidine alcohols.

Scientific Research Applications

3-(3-Methoxypyridin-2-yl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxypyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxypyridin-2-yl)azetidin-3-ol is unique due to its specific combination of a methoxypyridine ring and an azetidin-3-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-(3-Methoxypyridin-2-yl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxypyridine moiety enhances lipophilicity and facilitates binding to target proteins, potentially leading to modulation of signaling pathways involved in various diseases.

Antimicrobial Activity

Research has indicated that derivatives of azetidin-3-ol exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus through disruption of cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of pyridine-based compounds. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to inhibit tumor growth was observed in xenograft models, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases like Alzheimer's. The mechanism involves the upregulation of antioxidant enzymes and reduction of inflammatory markers.

Study 1: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of this compound was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate activity compared to standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

A study assessing the anticancer effects in human breast cancer cell lines revealed that treatment with 10 µM of the compound resulted in a significant reduction in cell viability (approximately 60% inhibition). Further analysis showed increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.

Study 3: Neuroprotective Effects

In a neuroprotection study using SH-SY5Y neuroblastoma cells, treatment with varying concentrations (1 µM - 10 µM) of the compound resulted in a dose-dependent decrease in reactive oxygen species (ROS) levels. The compound demonstrated a protective effect against hydrogen peroxide-induced cytotoxicity.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(3-methoxypyridin-2-yl)azetidin-3-ol

InChI

InChI=1S/C9H12N2O2/c1-13-7-3-2-4-11-8(7)9(12)5-10-6-9/h2-4,10,12H,5-6H2,1H3

InChI Key

GPWUDDKZULBSOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2(CNC2)O

Origin of Product

United States

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